5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of eicosatetraenoic acid and is characterized by the presence of hydroxy, cysteinyl, and methyl ester functional groups. It is often studied for its involvement in inflammatory responses and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester typically involves multi-step organic reactions. The starting material is usually eicosatetraenoic acid, which undergoes hydroxylation, cysteinylation, and esterification to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or alter the double bonds.
Substitution: The cysteinyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or altered alkenes.
Scientific Research Applications
5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester has numerous applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its role in cellular signaling and inflammatory responses.
Medicine: Research focuses on its potential therapeutic effects in treating inflammatory diseases and conditions.
Industry: It is used in the development of pharmaceuticals and as a biochemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester involves its interaction with specific molecular targets and pathways. It is known to modulate inflammatory responses by interacting with enzymes and receptors involved in the production of inflammatory mediators. The compound’s hydroxy and cysteinyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11E,14Z-eicosatetraenoic acid
- Leukotriene E4
- Prostaglandin A2
Uniqueness
5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to modulate inflammatory responses sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C24H39NO5S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-amino-3-[(5S,7Z,9Z,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)/b8-7-,11-10-,13-12-,17-14-/t20?,21-,22?/m0/s1 |
InChI Key |
FIXJQRIEAIDXEN-BDKJJGTQSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C/C=C\C([C@H](CCCC(=O)OC)O)SCC(C(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.